molecular formula C18H13ClN4O B2804876 5-(2-chlorobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 852440-40-5

5-(2-chlorobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No. B2804876
CAS RN: 852440-40-5
M. Wt: 336.78
InChI Key: JVFMWLAOUVLVJY-UHFFFAOYSA-N
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Description

5-(2-chlorobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a chemical compound that has shown potential in scientific research applications. It is a heterocyclic compound with a fused pyrazolopyrimidine ring system. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Scientific Research Applications

Anticancer Agent

Pyrido[2,3-d]pyrimidines, a class of compounds to which our compound of interest belongs, have been identified as potential anticancer agents . They have been found to inhibit various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Antibacterial Activity

These compounds have also shown antibacterial effects . This suggests that they could be used in the development of new antibiotics, which are urgently needed due to the increasing prevalence of antibiotic-resistant bacteria.

CNS Depressive

Pyrido[2,3-d]pyrimidines have demonstrated CNS depressive effects . This means they could potentially be used in the treatment of conditions such as anxiety and insomnia.

Anticonvulsant Activity

These compounds have shown anticonvulsant activity , suggesting potential use in the treatment of epilepsy and other seizure disorders.

Antipyretic Effects

Pyrido[2,3-d]pyrimidines have demonstrated antipyretic effects , indicating their potential use in reducing fever.

Analgesic Effects

These compounds have also shown analgesic effects , suggesting their potential use in pain management.

Inhibition of Dihydrofolate Reductase (DHFR)

Some pyrido[2,3-d]pyrimidines, such as Piritrexim, have been found to inhibit dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis . This inhibition can prevent the growth of cancer cells, making these compounds potential candidates for cancer treatment.

Antitumor Effects

Pyrido[2,3-d]pyrimidines have shown good antitumor effects on carcinosarcoma in rats . This suggests that they could be used in the treatment of various types of tumors.

Mechanism of Action

Target of Action

Pyrido[2,3-d]pyrimidines, a closely related class of compounds, have been reported to target a broad spectrum of proteins, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .

Mode of Action

It is known that growth factor ligands bind to rtk’s extracellular regions, and the receptor activation is carried out by ligand-induced dimerization or oligomerization . The ligand attached to the extracellular domain stabilizes the generation of active dimers, which activates protein tyrosine kinases .

Biochemical Pathways

The compound likely affects multiple biochemical pathways due to its interaction with a broad spectrum of targetsPyrido[2,3-d]pyrimidines have been reported to inhibit several cancer targets and their signaling pathways .

Pharmacokinetics

It is noted that the degree of lipophilicity, ie, the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells .

Result of Action

It is known that pyrido[2,3-d]pyrimidines exhibit a broad spectrum of activities, including antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities .

Action Environment

It is known that the compound’s lipophilicity allows it to diffuse easily into cells , suggesting that the cellular environment may influence its action.

properties

IUPAC Name

5-[(2-chlorophenyl)methyl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O/c19-16-9-5-4-6-13(16)11-22-12-20-17-15(18(22)24)10-21-23(17)14-7-2-1-3-8-14/h1-10,12H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFMWLAOUVLVJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-chlorobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

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